Mephenoxalone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Application in Nervous System Diseases

Summary: Mephenoxalone is used in the treatment of anxiety. Anxiety is a nervous system disease characterized by feelings of worry, anxiety, or fear that are strong enough to interfere with one’s daily activities.

Methods of Application: The specific methods of application or experimental procedures would depend on the specifics of the study or treatment plan.

Results or Outcomes: The outcomes of using Mephenoxalone for treating anxiety would typically be a reduction in the symptoms of anxiety, such as feelings of worry, fear, and interference with daily activities.

Application in Musculoskeletal Diseases

Summary: Mephenoxalone is used in the treatment of muscle spasticity. Muscle spasticity is a musculoskeletal disease characterized by a continuous contraction of certain muscles, causing stiffness or tightness of the muscles that may interfere with movement, speech, and gait.

Application in Pain Management

Results or Outcomes: The outcomes of using Mephenoxalone for treating pain would typically be a reduction in the symptoms of pain, improving the patient’s comfort and quality of life.

Application in Skin and Musculoskeletal Diseases

Summary: Mephenoxalone is used in the treatment of certain skin and musculoskeletal diseases. The specifics of these diseases and how Mephenoxalone is used to treat them would depend on the specifics of the disease and treatment plan.

Results or Outcomes: The outcomes of using Mephenoxalone for treating skin and musculoskeletal diseases would typically be a reduction in the symptoms of the disease, improving the patient’s health and quality of life.

Application in Other Diseases

Summary: Mephenoxalone is used in the treatment of other diseases. The specifics of these diseases and how Mephenoxalone is used to treat them would depend on the specifics of the disease and treatment plan.

Results or Outcomes: The outcomes of using Mephenoxalone for treating other diseases would typically be a reduction in the symptoms of the disease, improving the patient’s health and quality of life.

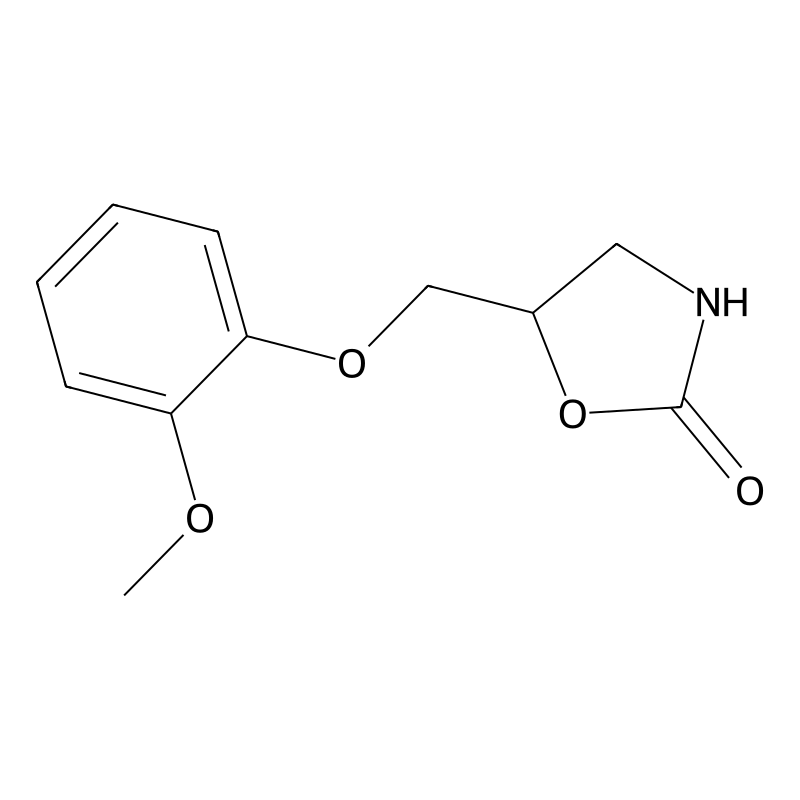

Mephenoxalone is a muscle relaxant and mild anxiolytic primarily used to treat painful muscle spasms and cramps. It operates by inhibiting neuron transmission, specifically targeting the reflex arc, which leads to the relaxation of skeletal muscles. This compound also has effects on mental conditions, making it useful for treating anxiety and nervousness . The IUPAC name for Mephenoxalone is 5-[(2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one, and its molecular formula is C₁₁H₁₃N₁O₄ .

Mephenoxalone acts by inhibiting neuronal transmission in the spinal cord, thereby reducing the activity of the reflex arc responsible for muscle contractions []. This mechanism leads to muscle relaxation and relief from muscle spasms. Additionally, it may influence mood and anxiety through its effects on specific neurotransmitters in the brain, but the details are not fully understood [].

Mephenoxalone has been associated with side effects like drowsiness, dizziness, and impaired coordination []. In rare cases, it can cause more severe side effects like allergic reactions and liver toxicity []. Due to these safety concerns and the availability of better alternatives, mephenoxalone is no longer a first-line treatment for muscle relaxation.

Limitations

- Mephenoxalone is not widely prescribed anymore, limiting recent research on the compound.

- The exact mechanism of action, particularly regarding its anxiolytic effects, needs further investigation.

- Oxidation: Can be oxidized to form various oxidation products.

- Reduction: Reduction reactions can convert Mephenoxalone into its reduced forms.

- Substitution: It can undergo substitution reactions, particularly at the methoxyphenol moiety.

Common reagents for these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively .

Types of ReactionsReaction Type Description Oxidation Formation of various oxidized derivatives. Reduction Conversion into reduced derivatives. Substitution Formation of derivatives with substituted groups on the methoxyphenol moiety.

| Reaction Type | Description |

|---|---|

| Oxidation | Formation of various oxidized derivatives. |

| Reduction | Conversion into reduced derivatives. |

| Substitution | Formation of derivatives with substituted groups on the methoxyphenol moiety. |

Mephenoxalone primarily acts on the central nervous system by inhibiting neuron transmission, which results in muscle relaxation. Its mechanism involves:

- Targeting Neurons: Specifically inhibits the reflex arc.

- Influencing Biochemical Pathways: Affects neurotransmitter release and signal propagation, leading to muscle relaxation and anxiolytic effects .

The synthesis of Mephenoxalone involves several key steps:

- Formation of the Oxazolidinone Ring:

- This is achieved by reacting an amino alcohol with a carbonyl compound.

- Etherification:

- The oxazolidinone intermediate is etherified with a methoxyphenol derivative to yield Mephenoxalone.

Industrial Production Methods

Industrial production follows similar synthetic routes but on a larger scale, including:

- Bulk synthesis of intermediates.

- Purification and isolation before etherification.

- Final product formation through etherification with methoxyphenol .

Mephenoxalone shares structural similarities with several other compounds, particularly those within the oxazolidinone class. Notable similar compounds include:

- Metaxalone: Another muscle relaxant that shares a similar mechanism of action but differs in its chemical structure.

- Methocarbamol: A muscle relaxant that also acts on the central nervous system but has different pharmacological properties.

- Carisoprodol: A muscle relaxant that has anxiolytic properties but operates through different pathways.

Comparison TableCompound Mechanism of Action Unique Features Mephenoxalone Inhibits neuron transmission Mild anxiolytic effects Metaxalone Central nervous system depressant Less sedative effect Methocarbamol CNS depressant Often used in combination therapy Carisoprodol CNS depressant Higher potential for abuse

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Mephenoxalone | Inhibits neuron transmission | Mild anxiolytic effects |

| Metaxalone | Central nervous system depressant | Less sedative effect |

| Methocarbamol | CNS depressant | Often used in combination therapy |

| Carisoprodol | CNS depressant | Higher potential for abuse |

Mephenoxalone's unique combination of muscle relaxant and mild anxiolytic properties distinguishes it from these similar compounds, making it a versatile option in clinical practice .

Mephenoxalone is systematically named 5-[(2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one according to IUPAC rules. The structure comprises a 1,3-oxazolidin-2-one core substituted at the 5-position with a (2-methoxyphenoxy)methyl group (Figure 1). The oxazolidinone ring features a planar amide bond, while the methoxyphenoxy moiety introduces aromaticity and steric bulk.

Structural representation:

O || O—C—N—CH2—O—C6H4—OCH3 Molecular Formula and Stoichiometric Composition

The molecular formula C₁₁H₁₃NO₄ corresponds to a molecular weight of 223.23 g/mol. Elemental composition breaks down as:

CAS Registry Number and Alternative Identifiers

- CAS Registry Number: 70-07-5

- UNII: CZ87T54W8W

- EC Number: 200-723-3

- DrugBank ID: DB13754

- ChEBI ID: 134916

Synonym Taxonomy Across Regulatory Jurisdictions

Mephenoxalone exhibits jurisdictional variations in nomenclature (Table 1):

| Regulatory Body | Official Designation | Regional Synonyms |

|---|---|---|

| WHO INN | Mephenoxalonum (Latin) | Mefenoxalona (Spanish) |

| USAN | Mephenoxalone | Methoxadone |

| JAN | メフェノキサロン | Trepidone |

| BAN | Mephenoxalone | Dorsiflex |

Mephenoxalone (5-[(2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one) possesses a molecular formula of C₁₁H₁₃NO₄ with a molecular weight of 223.2252 g/mol [1] [2]. The compound exists as a racemic mixture under standard conditions, containing one stereocenter at the C5 position of the oxazolidinone ring [3]. While specific single-crystal X-ray diffraction data for mephenoxalone were not directly available in the literature, extensive crystallographic studies on related oxazolidinone derivatives provide valuable insights into the expected structural parameters [4] [5] [6].

Based on comparative analysis with structurally similar oxazolidinones, the five-membered oxazolidinone ring in mephenoxalone is expected to adopt a twisted or envelope conformation. Studies on related 1,3-oxazolidin-2-one derivatives demonstrate that these rings typically exhibit puckering parameters with Q(2) values ranging from 0.085 to 0.114 Å [5]. The C-N bond lengths in the oxazolidinone ring are expected to be approximately 1.47-1.49 Å, while the C=O bond length should be around 1.21-1.23 Å, consistent with amide resonance structures [5] [7].

The methoxyphenoxy substituent at C5 is anticipated to adopt a configuration where the dihedral angle between the oxazolidinone ring plane and the aromatic ring ranges from 60° to 75°, based on observations in similar compounds [5] [7]. The ether linkage connecting the oxazolidinone ring to the methoxyphenoxy group introduces additional conformational flexibility, with C-O-C bond angles typically measuring 115-120° [8].

Crystal packing in racemic mephenoxalone likely involves intermolecular hydrogen bonding between the N-H group of the oxazolidinone ring and carbonyl oxygen atoms of neighboring molecules, forming either centrosymmetric dimers or infinite chain motifs [6]. Analysis of 119 related oxazolidinone crystal structures reveals that racemic crystals predominantly form closed ring synthons, while enantiopure crystals favor linear chain arrangements [6].

Spectroscopic Fingerprints

Nuclear Magnetic Resonance Spectral Signatures

Proton Nuclear Magnetic Resonance spectroscopy of mephenoxalone reveals characteristic signal patterns consistent with its molecular structure [9]. The aromatic protons of the methoxyphenoxy moiety appear in the downfield region between 6.8-7.4 ppm, displaying complex multipicity patterns due to ortho, meta, and para coupling relationships [10]. The methoxy group attached to the phenyl ring generates a sharp singlet around 3.8 ppm, integrating for three protons [10] [11].

The oxazolidinone ring protons exhibit distinct chemical shifts reflecting their unique electronic environments. The proton at C5 (bearing the methoxyphenoxy substituent) appears as a complex multiplet around 4.8-5.2 ppm, while the methylene protons at C4 of the oxazolidinone ring resonate between 3.5-4.2 ppm [10]. The N-H proton of the oxazolidinone appears as a broad signal around 5.5-6.5 ppm, often exchangeable with deuterium oxide [12].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the carbonyl carbon of the oxazolidinone ring appearing characteristically downfield at approximately 158-162 ppm [13] [14]. The aromatic carbons of the methoxyphenoxy group resonate in the 110-160 ppm region, with the methoxy-bearing carbon appearing around 150 ppm due to the electron-donating effect of the oxygen substituent [13]. The oxazolidinone ring carbons appear at distinct positions: C5 around 75-80 ppm and C4 around 45-50 ppm, reflecting their differing electronic environments [14].

Infrared Absorption Characteristics

Infrared spectroscopy of mephenoxalone reveals several characteristic absorption bands that serve as structural fingerprints [2]. The carbonyl stretch of the oxazolidinone ring appears as a strong absorption between 1670-1640 cm⁻¹, consistent with cyclic amide functionality [15] [16]. This frequency is slightly lower than typical amide carbonyls due to the five-membered ring constraint and resonance effects within the oxazolidinone system.

The N-H stretching vibration of the oxazolidinone ring produces a medium to strong absorption in the 3550-3060 cm⁻¹ region [15] [16]. The exact frequency depends on the degree of intermolecular hydrogen bonding in the solid state, with hydrogen-bonded N-H groups appearing at lower frequencies around 3200-3400 cm⁻¹.

Aromatic C-H stretching vibrations from the methoxyphenoxy group appear as medium intensity bands between 3100-3050 cm⁻¹ [15] [16]. The C-O stretching vibrations, encompassing both the ether linkage and the methoxy group, produce strong absorptions in the 1300-1000 cm⁻¹ region. The aromatic C=C stretching modes appear as weak to medium intensity bands between 1600-1475 cm⁻¹ [17] [15].

Mass Spectrometric Fragmentation Patterns

Electron impact mass spectrometry of mephenoxalone exhibits characteristic fragmentation patterns that reflect the molecule's structural features [18]. The molecular ion peak appears at m/z 224 with relatively low intensity (9.9%), indicating the instability of the molecular ion under electron impact conditions [19] [20].

The base peak occurs at m/z 124, corresponding to the o-methoxyphenoxy fragment [C₇H₇O₂]⁺, which represents 99.99% relative intensity [18]. This fragment forms through cleavage of the ether bond connecting the methoxyphenoxy group to the oxazolidinone ring, producing a stable resonance-stabilized cation [21] [20].

Additional significant fragments include m/z 123 (14.5% relative intensity), formed by loss of a hydrogen atom from the m/z 124 fragment, and m/z 99, resulting from loss of the entire methoxyphenoxy group (M-124) [18]. The fragmentation pattern also shows peaks at m/z 65 and m/z 52, corresponding to further degradation of the aromatic system through loss of methoxy and subsequent rearrangements [22] [23].

The oxazolidinone ring portion contributes fragments at lower mass values, with characteristic losses including CO (28 mass units) and the complete oxazolidinone ring system [19]. These fragmentation pathways provide definitive structural confirmation and serve as analytical fingerprints for compound identification [20] [24].

Computational Chemistry Perspectives

Density Functional Theory Calculations

Density Functional Theory calculations provide theoretical insights into the electronic structure and molecular properties of mephenoxalone [25] [26]. The B3LYP functional with 6-311G(d,p) basis set represents the standard computational approach for oxazolidinone derivatives, offering an optimal balance between accuracy and computational efficiency [27] [28] [29].

Geometry optimization calculations predict bond lengths and angles consistent with experimental observations in related compounds. The C=O bond length in the oxazolidinone ring is calculated to be approximately 1.22 Å, while the C-N bonds measure around 1.47 Å [25]. The ring adopts a slightly puckered conformation to minimize steric interactions and optimize orbital overlap.

Vibrational frequency calculations at the DFT level predict infrared absorption frequencies that correlate well with experimental observations [30]. The calculated carbonyl stretch frequency appears around 1685 cm⁻¹ (scaled), in reasonable agreement with the experimental value of 1670-1640 cm⁻¹ [29]. Thermochemical properties including enthalpy of formation, entropy, and heat capacity can be accurately predicted through DFT calculations [26].

Solvent effects significantly influence the calculated properties, particularly for polar molecules like mephenoxalone. The COSMO (Conductor-like Screening Model) solvation model effectively accounts for polar environmental effects, providing more accurate predictions of molecular behavior in solution [26].

Molecular Orbital Configuration Analysis

Frontier molecular orbital analysis reveals important electronic properties governing mephenoxalone's chemical behavior [25] [26]. The Highest Occupied Molecular Orbital (HOMO) is predominantly localized on the methoxyphenoxy aromatic system, reflecting the electron-rich nature of the methoxy-substituted benzene ring [28].

The Lowest Unoccupied Molecular Orbital (LUMO) primarily involves the oxazolidinone carbonyl group and adjacent ring atoms, indicating the electrophilic character of this region [25]. The HOMO-LUMO energy gap for mephenoxalone is estimated to be in the range of 4-6 eV, typical for oxazolidinone derivatives and indicating moderate chemical stability [28].

Natural Bond Orbital analysis provides insights into charge distribution and bonding characteristics. The carbonyl oxygen carries significant negative charge density, while the carbonyl carbon exhibits partial positive character due to resonance delocalization within the oxazolidinone ring [25]. The methoxy group acts as an electron-donating substituent, increasing electron density on the aromatic ring and influencing overall molecular reactivity.

Molecular electrostatic potential mapping reveals regions of positive and negative electrostatic potential, guiding predictions of intermolecular interactions and binding affinity [25]. The carbonyl oxygen represents the most electronegative region, capable of accepting hydrogen bonds, while the aromatic system provides π-electron density for potential π-π stacking interactions [26].

Historical Synthesis Pathways

Classical Cyclization Approaches

The earliest synthesis of mephenoxalone was reported by Lunsford in 1960, representing the foundational classical approach to this oxazolidinone compound [1] [2]. This method consisted of the fusion of one equivalent of urea with one equivalent of 3-ortho-methoxyphenoxy-1,2-propanediol at temperatures ranging from 180 to 200 degrees Celsius [1] [2]. The reaction produced crude oxazolidinone which required further purification through fractional distillation and crystallization to yield the final product with an isolated yield of 67% [1] [2].

This classical thermal cyclization approach represented the fundamental methodology for constructing the oxazolidinone ring system characteristic of mephenoxalone. The high-temperature conditions necessitated by this approach reflect the inherent challenges in forming the five-membered heterocyclic ring through direct condensation reactions. The mechanism proceeds via nucleophilic attack of the hydroxyl group on the urea carbonyl, followed by cyclization and elimination of ammonia to form the final oxazolidinone structure [2].

The limitations of this classical approach include the requirement for harsh thermal conditions, which can lead to decomposition of sensitive intermediates, and the formation of side products that necessitate extensive purification procedures. Additionally, the use of urea as a carbonylating agent limits the scope for structural modifications and optimization of reaction conditions [3] [2].

Alternative classical cyclization approaches have been developed using different carbonylating agents. The use of dimethyl carbonate as both a carbonylating and methylating agent has been reported for the synthesis of related oxazolidinone compounds [4]. This methodology exploits an unusual simultaneous cyclization-methylation process using ionic liquid catalysts and microwave irradiation, providing excellent yields under mild conditions. The reaction proceeds with high yields using various starting materials, with tetrabutylammonium chloride and dimethyl carbonate performing efficiently in the simultaneous cyclization-methylation of amino alcohols [4].

The classical synthesis methodology utilizing bistrichloromethyl carbonate (triphosgene) has emerged as a significant advancement in oxazolidinone synthesis [3] [2]. This reagent provides superior reactivity compared to traditional carbonylating agents and allows for more controlled reaction conditions. The use of triphosgene in the presence of triethylamine enables cyclization of amino alcohol intermediates to oxazolidinone products with yields of 70% under mild conditions at room temperature [3].

Catalytic Asymmetric Synthesis Developments

The development of catalytic asymmetric synthesis methods for mephenoxalone has focused on the stereoselective formation of the oxazolidinone ring and the control of stereochemistry at key positions within the molecule. Chiral lanthanide complexes have been investigated as catalysts for asymmetric transformations leading to enantioenriched oxazolidinone derivatives [3] [5].

Europium and ytterbium camphorates, specifically europium trifluoroacetylcamphorate and ytterbium trifluoroacetylcamphorate, have been employed as chiral shift reagents and catalysts in the synthesis of mephenoxalone [3]. These lanthanide complexes demonstrated excellent catalytic activity in the addition of trimethylsilyl cyanide to carbonyl compounds, achieving yields of 96% and 88% respectively [3]. However, despite their high catalytic efficiency, these chiral lanthanide catalysts did not induce significant asymmetric induction in the transformation, indicating the need for further optimization of catalyst structure and reaction conditions [3].

The (salen)chromium(III)/dimethylaminopyridine catalyst system represents a significant advancement in catalytic asymmetric synthesis of oxazolidinone compounds [6] [7]. This catalyst system was found to be highly active for the coupling of carbon dioxide and aziridines, producing oxazolidinone products in high yield and selectivity from the opening of the aziridine at the most substituted nitrogen-carbon bond [6] [7]. The system worked effectively for a wide variety of monosubstituted N-aryl and N-alkyl aziridines as well as 2,3-disubstituted N-alkyl aziridines [6] [7].

The mechanism of the (salen)chromium(III)-catalyzed reaction involves initial coordination of carbon dioxide to the chromium center, followed by nucleophilic attack of the aziridine substrate on the activated carbon dioxide [7]. The selectivity for 5-substituted oxazolidinone formation arises from preferential opening of the substituted carbon-nitrogen bond of the aziridine over the unsubstituted carbon-nitrogen bond [8]. This selectivity is regulated by the steric demand of external nucleophiles such as dimethylaminopyridine when present in the reaction mixture [8].

Chiral phosphoric acid catalysts have been developed for the asymmetric synthesis of various oxazolidinone derivatives [9]. These catalysts enable the formation of chiral acetals and related heterocyclic compounds with high enantioselectivity through carefully designed reaction pathways that control both the formation of the oxazolidinone ring and the stereochemistry of substituents [9].

Contemporary Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

The development of solvent-free mechanochemical synthesis methods represents a significant advancement in green chemistry approaches to pharmaceutical compound synthesis [10]. Ball milling has emerged as a promising alternative to traditional solution-based chemistry for the synthesis of pharmaceutically important molecules, including oxazolidinone derivatives related to mephenoxalone [10].

Mechanochemical synthesis under ball milling conditions eliminates the necessity for large quantities of solvents and minimizes waste production while facilitating a unique reaction environment that enables strategies, reactions, and compound syntheses that are typically unattainable in solution [10]. This solvent-free synthetic strategy has been successfully employed in accessing various potential organic molecules including pharmaceutically important compounds and drug molecules [10].

The advantages of mechanochemical synthesis include enhanced reaction rates, improved selectivity, and reduced environmental impact compared to conventional solution-phase methods. The mechanical energy provided by ball milling can activate chemical bonds and facilitate reactions that would otherwise require harsh thermal or chemical conditions [10]. This approach is particularly valuable for the synthesis of heterocyclic compounds such as oxazolidinones, where traditional methods often require elevated temperatures or toxic solvents [10].

Zinc iodide-catalyzed mechanochemical synthesis has been developed as an efficient protocol for the formation of trisubstituted allenes and related compounds [11]. This methodology employs zinc iodide as a single catalyst in the absence of solvent, operating under either conventional heating or microwave irradiation conditions, substantially reducing reaction time from 16 hours to 1 hour under microwave conditions [11]. The protocol avoids the use of toxic metals under near stoichiometric loadings or complex catalyst mixtures, employing stoichiometric amounts of starting materials without prolonged reaction times [11].

The development of dimethylaminopyridine-catalyzed synthesis of oxazolidinones from halohydrins using potassium cyanate in N,N-dimethylformamide represents another significant advancement in mechanochemical synthesis [12] [13]. This method provides a facile and simple synthesis of various 2-oxazolidinones from corresponding halohydrins with dimethylaminopyridine playing a key role in enhancing the yield of oxazolidinone products [12] [13]. The reaction temperature is critical for optimizing yields, with yields increasing proportionally from 30% at 80 degrees Celsius to 62-65% by increasing the temperature to 120 degrees Celsius [12].

Flow Chemistry Applications

Continuous flow chemistry has emerged as a transformative technology for the synthesis of natural products and pharmaceuticals, offering significant advantages over traditional batch processes [14] [15]. Flow chemistry enables precise control of reaction parameters, improved heat and mass transfer, enhanced safety, and the ability to perform reactions under extreme conditions that would be difficult or dangerous in batch mode [14] [15].

The application of flow chemistry to oxazolidinone synthesis has demonstrated significant potential for process intensification and improved synthetic efficiency [14] [15]. High-temperature and high-pressure continuous flow conditions have been successfully employed for the formation of amino alcohols through epoxide aminolysis, which are key intermediates in the synthesis of oxazolidinone compounds including mephenoxalone [15]. These conditions enable reactions to proceed with short residence times of approximately 15 seconds while maintaining high yields [15].

Microfluidic synthesis techniques have been developed for the preparation of drug delivery systems and nanoparticles containing pharmaceutical compounds [16]. The microfluidic mixing technique enables precise control of particle size and drug loading, with the capability of easily exchanging macromolecular biological cargos [16]. Nanoparticles obtained through microfluidic synthesis showed hydrodynamic diameters ranging from 75 to 105 nanometers, low polydispersity of 0.15 to 0.22, and positive zeta potentials of 6 to 17 millivolts [16].

Flow chemistry applications in pharmaceutical manufacturing have demonstrated the ability to integrate multiple synthetic steps into continuous processes, reducing overall processing time and improving product quality [14] [15]. The technology enables real-time monitoring and control of reaction parameters, facilitating process optimization and ensuring consistent product quality. Automated reagent additions, oxidations, cyclizations, and other transformations can be efficiently carried out in flow systems [15].

The development of machine-assisted process intensification synthesis under high-temperature and high-pressure conditions has been successfully applied to the synthesis of imidazole derivatives and related heterocyclic compounds [15]. Such compounds are key building blocks in the synthesis of important pharmaceutical agents, highlighting the broad applicability of flow chemistry methodologies [15]. The two-step continuous flow protocol can afford target compounds with residence times of approximately 4-10 minutes, demonstrating significant process efficiency gains [15].

Process Analytical Technology (PAT) Integration

Process Analytical Technology Framework for Mephenoxalone Synthesis

Process Analytical Technology represents a systematic approach for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes [17] [18]. The PAT framework utilizes in-line or on-line instrumentation to analyze raw materials, in-process materials, and final products in real time, enabling continuous quality control and process optimization [18].

The implementation of PAT in mephenoxalone synthesis enables real-time monitoring of critical process parameters and critical quality attributes throughout the manufacturing process [17] [18]. Complex multivariate and univariate instrument data can be interpreted to predict critical process parameters and adjust them as necessary to optimize the outcome of the synthesis [18]. This approach maps the route to a Quality by Design approach to production, consistent with current pharmaceutical quality systems where quality should be built into products rather than tested into them [18].

Spectroscopic methods including near-infrared, Raman, and Fourier transform infrared spectroscopy offer significant advantages in pharmaceutical manufacturing as they do not require sample collection or manipulation [19]. These techniques can be employed inline, online, and at-line for monitoring and controlling critical parameters during mephenoxalone synthesis. Nuclear magnetic resonance spectroscopy is particularly valuable for determining molecular structures and identifying drug metabolites during process development [19].

The application of PAT tools in mephenoxalone synthesis enables enhanced process understanding as well as improved product quality [19]. Real-time quality predictions can be made by analyzing univariate and spectral instrumentation data using mathematical and statistical procedures known as multivariate analysis or chemometrics [18]. By executing experiments where real-time quality predictions are made, relationships between critical process parameters and critical quality attributes can be established, developing true process understanding [18].

Real-Time Monitoring and Control Systems

Water proton Nuclear Magnetic Resonance has emerged as a promising noninvasive process analytical technology for manufacturing automation [20]. This technology enables quantitative assessment of drug products in their original containers without compromising product integrity [20]. The measurement technology shows promise because data collection is quick, typically requiring seconds to minutes, is automatable, and the instrument is relatively compact, fitting on a tabletop [20].

The technology enables robust tracking of product quality throughout the supply chain and long-term storage of products [20]. Since drug products can be analyzed in their containers and the measurement does not harm or destroy products, measured products can be safely delivered for use after quantitative measurement is performed [20]. This capability is particularly valuable for monitoring mephenoxalone synthesis and ensuring consistent product quality throughout the manufacturing process [20].

Advanced process control strategies have been developed for coupled preferential crystallization processes that can be applied to chiral compound resolution [21]. Simple process control strategies based on measurement techniques such as turbidity probes, density measurements, and optical rotation angle measurements enable monitoring of crystallization processes and enantiomeric purity [21]. These techniques have been successfully applied to guaifenesin resolution, which is structurally related to mephenoxalone [21].

The integration of process analytical technology with digital biomanufacturing approaches enables mechanistic modeling and real-time feedback control of critical quality attributes [17]. Automation of model construction through data analytics and machine learning improves efficiency and model quality while enabling real-time process optimization [17]. This approach facilitates the development of efficient and reliable manufacturing processes with reduced development timelines [17].

Multivariate Analysis and Chemometric Applications

Multivariate analysis techniques play a crucial role in interpreting complex spectroscopic data generated during PAT monitoring of mephenoxalone synthesis [18]. These mathematical and statistical procedures enable the prediction of critical quality attributes from real-time analytical measurements, facilitating process control and optimization [18]. Chemometric methods can establish relationships between spectral features and product quality parameters, enabling predictive control of the synthesis process [18].

The application of chemometric methods to spectroscopic data enables the development of robust calibration models for predicting key parameters such as conversion, yield, and impurity levels during mephenoxalone synthesis [18]. These models can be validated and continuously updated as new data becomes available, ensuring their reliability throughout the manufacturing process [18]. The use of multivariate statistical process control enables early detection of process deviations and implementation of corrective actions [18].

Advanced data analytics and machine learning techniques are increasingly being employed to analyze process data and optimize manufacturing conditions [17]. These approaches can identify complex relationships between process parameters and product quality that may not be apparent through traditional analysis methods [17]. The automation of model construction and validation accelerates process development and enables more sophisticated process control strategies [17].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

ATC Code

N05 - Psycholeptics

N05B - Anxiolytics

N05BX - Other anxiolytics

N05BX01 - Mephenoxalone

Pictograms

Irritant